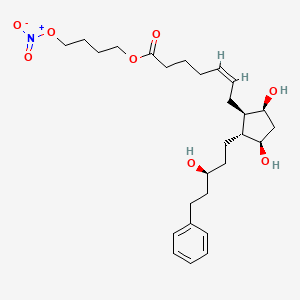
15(S)-Latanoprostene Bunod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15(S)-Latanoprostene Bunod is a novel compound that has garnered significant attention in the field of ophthalmology. It is a nitric oxide-donating prostaglandin F2α analog, primarily used for the treatment of glaucoma and ocular hypertension. The compound works by reducing intraocular pressure, which is a critical factor in the management of these eye conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 15(S)-Latanoprostene Bunod involves multiple steps, starting from commercially available prostaglandin F2α. The key steps include the introduction of a nitric oxide-donating moiety and the formation of the latanoprostene structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 15(S)-Latanoprostene Bunod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the nitric oxide-donating moiety, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially altering the compound’s efficacy and safety profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
15(S)-Latanoprostene Bunod has a wide range of scientific research applications:
Chemistry: The compound serves as a model for studying nitric oxide-donating prostaglandins and their synthetic modifications.
Biology: It is used to investigate the biological pathways involved in intraocular pressure regulation and nitric oxide signaling.
Medicine: The primary application is in ophthalmology for the treatment of glaucoma and ocular hypertension. Research is ongoing to explore its potential in other medical conditions.
Industry: The compound is used in the development of new ophthalmic drugs and formulations.
Wirkmechanismus
15(S)-Latanoprostene Bunod exerts its effects through a dual mechanism:
Prostaglandin Pathway: It activates prostaglandin F2α receptors, leading to increased outflow of aqueous humor from the eye, thereby reducing intraocular pressure.
Nitric Oxide Pathway: The nitric oxide-donating moiety releases nitric oxide, which relaxes the trabecular meshwork and Schlemm’s canal, further enhancing aqueous humor outflow.
Vergleich Mit ähnlichen Verbindungen
Latanoprost: A prostaglandin F2α analog used for glaucoma treatment but lacks the nitric oxide-donating property.
Bimatoprost: Another prostaglandin analog with a different mechanism of action and efficacy profile.
Travoprost: Similar to latanoprost but with variations in receptor affinity and side effect profile.
Uniqueness: 15(S)-Latanoprostene Bunod is unique due to its dual mechanism of action, combining the benefits of prostaglandin F2α analogs with nitric oxide donation. This dual action results in more effective intraocular pressure reduction and potentially fewer side effects compared to other compounds.
Eigenschaften
CAS-Nummer |
2099033-64-2 |
|---|---|
Molekularformel |
C27H41NO8 |
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23-,24-,25+,26-/m1/s1 |
InChI-Schlüssel |
LOVMMUBRQUFEAH-HYQLKQNJSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@@H](CCC2=CC=CC=C2)O)O |
Kanonische SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
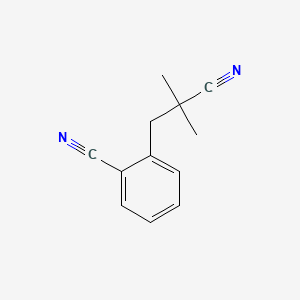
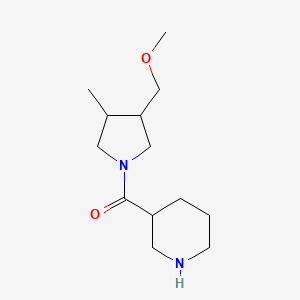
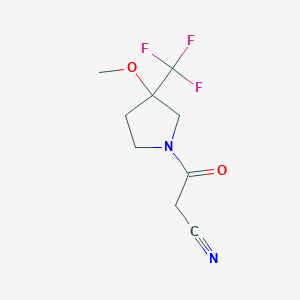
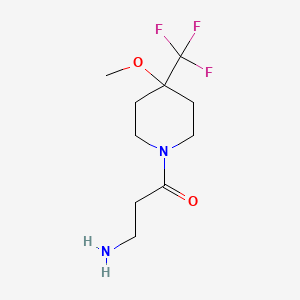

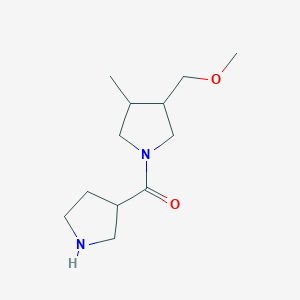
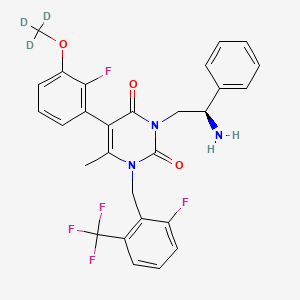
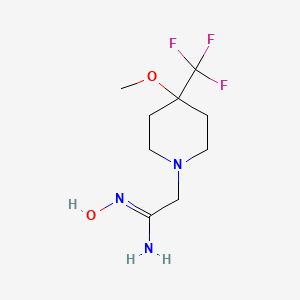
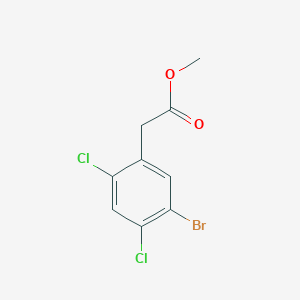
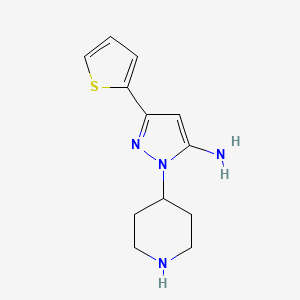
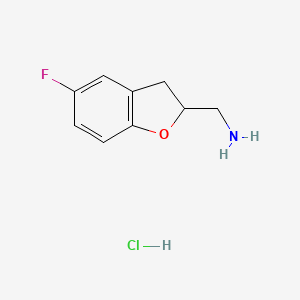
![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)

